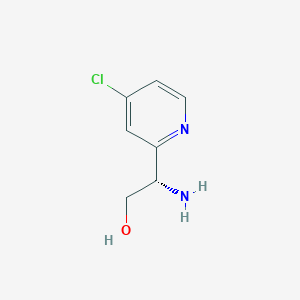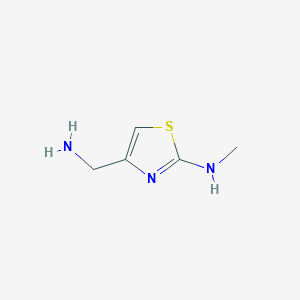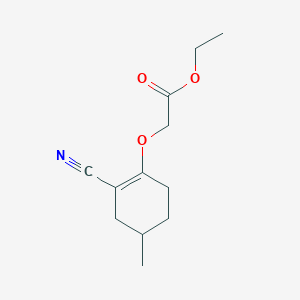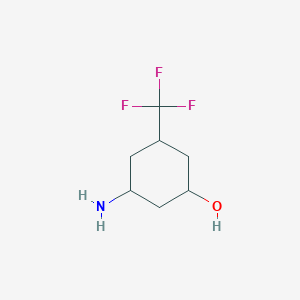
N-methyl-3-(3-furyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid that features a furyl group attached to the alanine backbone. This compound is notable for its presence in certain cyclic peptides, such as rhizonin A, which is produced by the fungus Rhizopus microsporus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-furyl)alanine typically involves the use of orthogonally protected amino acids. One method includes the palladium-catalyzed cross-coupling reactions of orthogonally protected iodoalanines . Another approach involves the use of 1-propanephosphonic anhydride (T3P) to mediate the cyclization of linear tetrapeptides, which includes the incorporation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amino acid synthesis and peptide production can be applied. This includes the use of large-scale organic synthesis techniques and biotechnological methods involving microbial fermentation.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-(3-furyl)alanine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the furyl group or the amino acid backbone.
Substitution: The furyl group can participate in substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts for cross-coupling reactions and 1-propanephosphonic anhydride (T3P) for cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can produce cyclic peptides containing this compound, such as endolides A and B .
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(3-furyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and other organic compounds.
Biology: The compound is studied for its role in the biosynthesis of natural products and its potential biological activities.
Wirkmechanismus
The mechanism of action of N-methyl-3-(3-furyl)alanine involves its incorporation into peptides, where it can influence the peptide’s structure and biological activity. For example, in rhizonin A, the presence of this compound contributes to the peptide’s hepatotoxic effects by interacting with specific molecular targets and pathways in the liver .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-furyl)alanine: A non-methylated version of the compound, also found in certain peptides.
3-(2-furyl)alanine: Another furyl-alanine derivative with a different furyl group position.
N-methylalanine: A simpler N-methylated amino acid without the furyl group.
Uniqueness
N-methyl-3-(3-furyl)alanine is unique due to its combination of a furyl group and N-methylation, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and in exploring new therapeutic applications.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2S)-3-(furan-3-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-9-7(8(10)11)4-6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
RWVKWSDYXPMACP-ZETCQYMHSA-N |
Isomerische SMILES |
CN[C@@H](CC1=COC=C1)C(=O)O |
Kanonische SMILES |
CNC(CC1=COC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


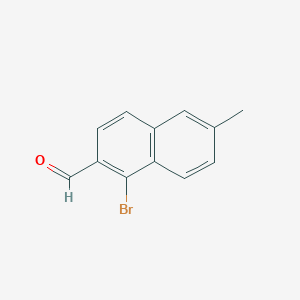
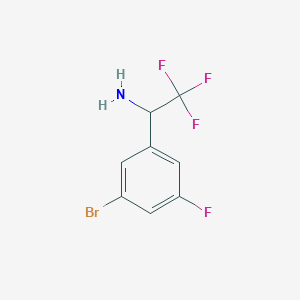
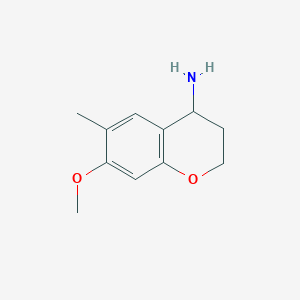
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
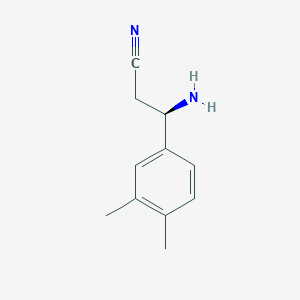
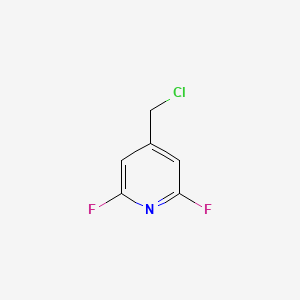
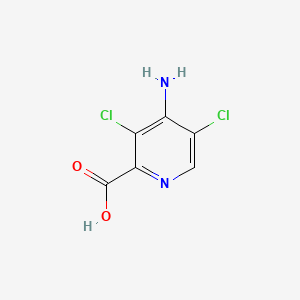
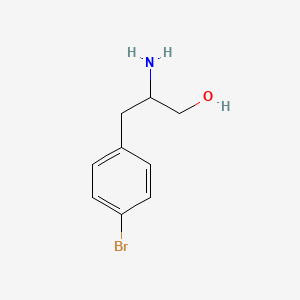
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
